



Application Note: High-Resolution Mass Spectrometry of Denopamine M-3

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Compound of Interest		
Compound Name:	TA-064 metabolite M-3	
Cat. No.:	B15186374	Get Quote

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Introduction

Denopamine is a cardiotonic agent known for its selective β1-adrenergic receptor agonist activity, primarily used in the management of heart failure.[1] The metabolism of denopamine is a critical aspect of its pharmacokinetic profile, involving several biotransformation pathways such as O-demethylation, ring hydroxylation, and conjugation.[2] This application note focuses on the high-resolution mass spectrometry (HRMS) analysis of a significant, albeit hypothetically designated, metabolite, "Denopamine M-3." For the purpose of this document, Denopamine M-3 is assumed to be a hydroxylated and O-demethylated metabolite of denopamine, a plausible product of its phase I metabolism.

This document provides detailed protocols for sample preparation, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis, and data interpretation for the characterization and quantification of Denopamine M-3 in biological matrices. The methodologies described are designed to offer high sensitivity and specificity, crucial for pharmacokinetic and drug metabolism studies.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from an LC-HRMS analysis of Denopamine M-3. These values are illustrative and may vary depending on the specific experimental conditions and instrumentation.



Table 1: LC-HRMS Parameters for Denopamine M-3 Analysis

Parameter	⁄alue	
LC Column	C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 μm)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	5% B to 95% B over 10 minutes	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40 °C	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Mass Analyzer	Orbitrap or TOF	
Resolution	> 60,000 FWHM	
Scan Range (m/z)	100 - 1000	
Collision Energy	20-40 eV (for MS/MS)	

Table 2: High-Resolution Mass Spectrometry Data for Denopamine and Assumed Denopamine M-3



Compound	Assumed Structure	Molecular Formula	Exact Mass (m/z) [M+H]+	Major Predicted Fragment lons (m/z)
Denopamine	(R)-1-(4- hydroxyphenyl)-2 -((3,4- dimethoxyphenet hyl)amino)ethano	C19H25NO4	332.1856	164.0913, 151.0757, 107.0497
Denopamine M-3	(R)-1-(4- hydroxyphenyl)-2 -((4-hydroxy-3- methoxypheneth yl)amino)ethanol	C18H23NO4	318.1700	150.0757, 137.0600, 107.0497

Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol outlines the extraction of Denopamine M-3 from a plasma matrix, a common procedure in pharmacokinetic studies.

Materials:

- Human or animal plasma samples
- Denopamine M-3 and internal standard (IS) stock solutions (e.g., deuterated analog)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)



- SPE cartridges (e.g., Mixed-mode Cation Exchange)
- Centrifuge
- Evaporator (e.g., nitrogen stream)
- Vortex mixer

Procedure:

- Sample Pre-treatment: Thaw plasma samples on ice. Spike 500 μ L of plasma with the internal standard solution. Add 500 μ L of 4% phosphoric acid in water and vortex for 30 seconds.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
- Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-HRMS analysis.

LC-HRMS Method for Denopamine M-3

This protocol details the instrumental method for the separation and detection of Denopamine M-3.

Instrumentation:



- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF).

Chromatographic Conditions:

- Column: As specified in Table 1.
- Mobile Phase: As specified in Table 1.
- Gradient Program:
 - o 0.0 1.0 min: 5% B
 - 1.0 8.0 min: Linear gradient from 5% to 95% B
 - 8.0 10.0 min: 95% B
 - 10.1 12.0 min: Return to 5% B and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.

Mass Spectrometry Conditions:

- Ionization Mode: ESI+.
- Capillary Voltage: 3.5 kV.
- Sheath Gas Flow Rate: 40 arbitrary units.
- Auxiliary Gas Flow Rate: 10 arbitrary units.
- · Capillary Temperature: 320°C.







• Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS²) of the top 5 most intense ions.

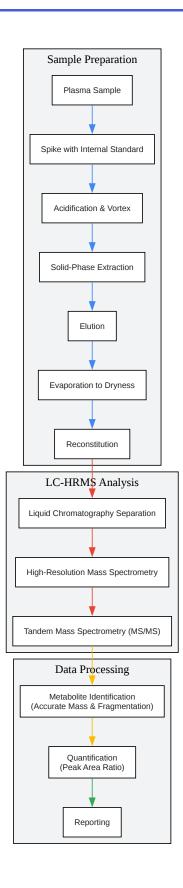
• Full Scan Resolution: 70,000.

• MS/MS Resolution: 17,500.

• Collision Energy: Normalized collision energy (NCE) of 30.

Visualizations Denopamine M-3 Analysis Workflow





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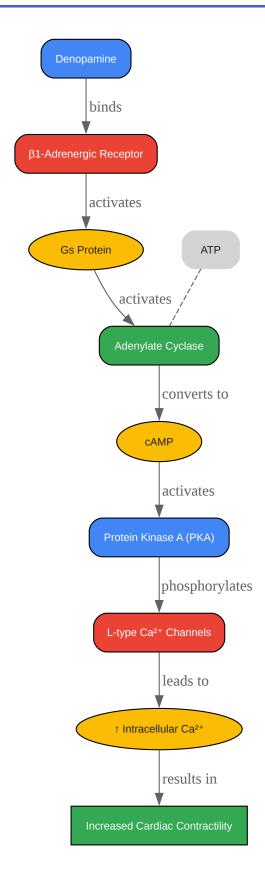
Caption: Experimental workflow for Denopamine M-3 analysis.



Denopamine Signaling Pathway

Denopamine acts as a selective $\beta 1$ -adrenergic receptor agonist. The following diagram illustrates the downstream signaling cascade initiated by denopamine binding to its receptor in cardiac myocytes.[1][3][4]





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Caption: Denopamine's β 1-adrenergic signaling pathway.



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